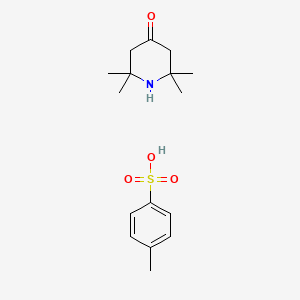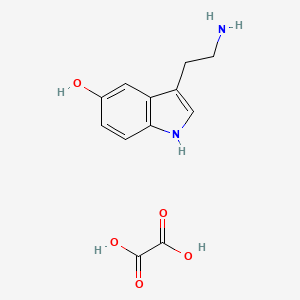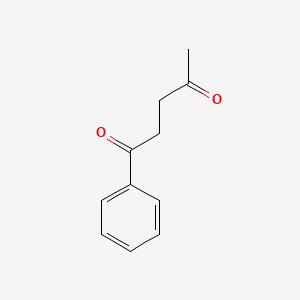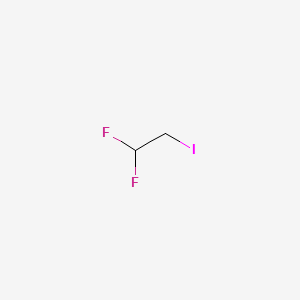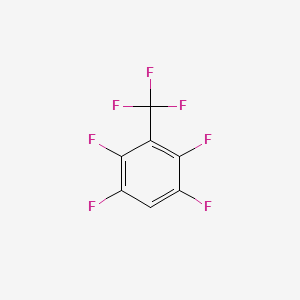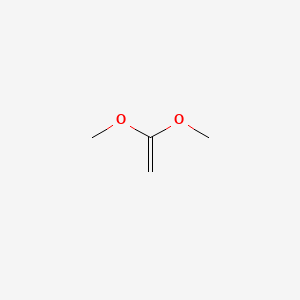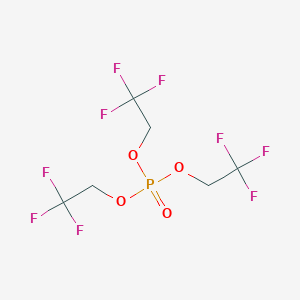
Tris(2,2,2-trifluoroethyl) phosphate
Übersicht
Beschreibung
Tris(2,2,2-trifluoroethyl) phosphate is an organophosphorus compound . It is used as a ligand in organometallic chemistry to enhance labialization in metal clusters and as a substitutional equivalent for carbon monoxide . It is also used as nonflammable electrolytes for Li-ion batteries .
Synthesis Analysis
Tris(2,2,2-trifluoroethyl) phosphate can be synthesized from 2,2,2-Trifluoroethanol . A selective three-step substitution transesterification starting with tris(2,2,2-trifluoroethyl) phosphate enables the facile synthesis of mixed unsymmetric phosphate triesters from three different alcohols .Molecular Structure Analysis
The molecular formula of Tris(2,2,2-trifluoroethyl) phosphate is C6H6F9O4P . It has an average mass of 344.069 Da and a monoisotopic mass of 343.985992 Da .Chemical Reactions Analysis
Tris(2,2,2-trifluoroethyl) phosphate is used as a flame-retarding cosolvent . It forms stable, free tris(2,2,2-trifluoroethyl) phosphate (TTFPa) molecules by removing O atoms from the charged NMC cathode surface, some of which then further react with the electrolyte solvents and stay in solution .Physical And Chemical Properties Analysis
Tris(2,2,2-trifluoroethyl) phosphate is a liquid at 20°C . It has a boiling point of 40°C/0.6 mmHg . Its refractive index is 1.32 , and it has a density of 1.60 .Wissenschaftliche Forschungsanwendungen
1. Non-flammable liquid electrolytes for safe batteries
- Methods of Application: TFP is added to the electrolyte solution used in the batteries. It has been demonstrated to be non-reactive against Na metal, which is beneficial for the battery’s performance and safety .
- Results or Outcomes: The addition of TFP to the electrolyte solution significantly reduces the flammability of the electrolyte, thereby enhancing the safety of the batteries. In some cases, it even enhances the performance of the batteries .
2. Ligand in organometallic chemistry
- Application Summary: Tris(2,2,2-trifluoroethyl) phosphite, a related compound to Tris(2,2,2-trifluoroethyl) phosphate, is used as a ligand in organometallic chemistry. It enhances labialization in metal clusters and acts as a substitutional equivalent for carbon monoxide .
- Methods of Application: The specific methods of application would depend on the particular organometallic reaction being carried out. Generally, the compound would be added to the reaction mixture to serve as a ligand .
- Results or Outcomes: The use of this compound as a ligand can influence the properties of the metal clusters in the organometallic compounds, potentially leading to new reactivity or selectivity patterns .
3. Nonflammable Electrolytes for Lithium-Ion Batteries
- Application Summary: Tris(2,2,2-trifluoroethyl) phosphate (TFEP) is used to design a safer electrolyte system for large-sized lithium-ion battery applications .
- Methods of Application: The structure and properties of lithium salt solutions based on TFEP solvent have been studied. Influences of the ionic structure on the polarization behavior of the LiCoO2 (LCO) positive electrode were investigated .
- Results or Outcomes: The differences in the ionic structure of LiX/TFEP influence the electrochemical oxidation potential of the solution and the polarization behavior of the LCO electrode .
4. Flame Retardants in Electrolytes for Li-Ion Batteries
- Application Summary: Tris(2,2,2-trifluoroethyl) phosphate is evaluated as a flame retardant in electrolytes for Li-ion batteries .
- Methods of Application: The specific methods of application would depend on the particular battery design and manufacturing process. Generally, the compound would be added to the electrolyte solution used in the batteries .
- Results or Outcomes: The use of this compound as a flame retardant can enhance the safety of Li-ion batteries .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tris(2,2,2-trifluoroethyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F9O4P/c7-4(8,9)1-17-20(16,18-2-5(10,11)12)19-3-6(13,14)15/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQDTYVODWKHNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OP(=O)(OCC(F)(F)F)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F9O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90307499 | |
| Record name | tris(2,2,2-trifluoroethyl) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90307499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(2,2,2-trifluoroethyl) phosphate | |
CAS RN |
358-63-4 | |
| Record name | 358-63-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191836 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tris(2,2,2-trifluoroethyl) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90307499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(2,2,2-Trifluoroethyl) phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



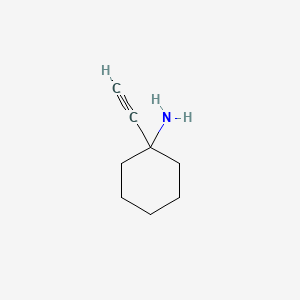
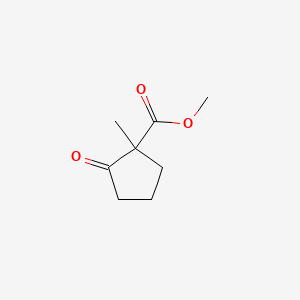
![6'-(diethylamino)-2'-(phenylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B1580614.png)
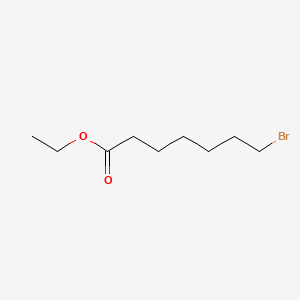
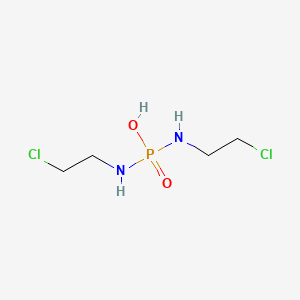
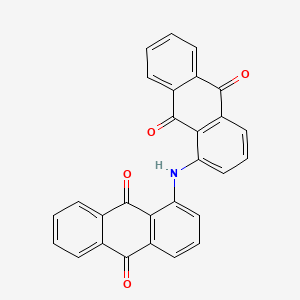
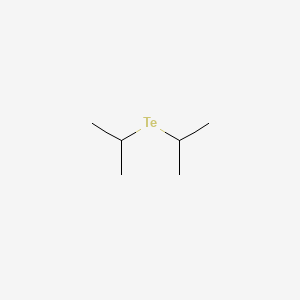
![[Leu8,des-Arg9]bradykinin](/img/structure/B1580625.png)
